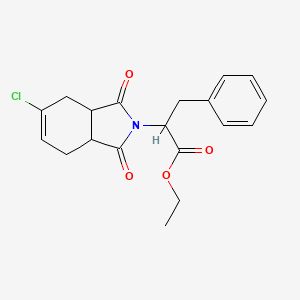![molecular formula C20H19NO4 B4981366 methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B4981366.png)
methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate, also known as MEAB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MEAB belongs to the class of benzofuran derivatives and is structurally similar to other compounds that have been shown to possess biological activity.
Mechanism of Action
The mechanism of action of methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is not fully understood, but studies have suggested that it may act through multiple pathways. methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate can inhibit the growth and proliferation of cancer cells. methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. In animal studies, methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has been shown to reduce tumor growth and improve survival rates.
Advantages and Limitations for Lab Experiments
Methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with good yield and high purity. methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has also been shown to possess a range of biological activities, making it an attractive compound for scientific research. However, there are also limitations to using methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate in lab experiments. methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has not been extensively studied in vivo, and its safety profile has not been fully established. Additionally, methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate may have limited solubility in certain solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate. One area of interest is in the development of methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate as a potential therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate and to determine its safety profile in vivo. Additionally, studies are needed to optimize the synthesis method of methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate and to develop new derivatives of methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate with improved biological activity.
Synthesis Methods
Methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate can be synthesized using a multistep process that involves the reaction of 5-ethyl-3-hydroxybenzofuran with acetic anhydride to form 5-ethyl-3-acetoxybenzofuran. This intermediate is then reacted with 4-aminobenzoic acid to form the final product, methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate. The synthesis method has been optimized to yield high purity methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate with good yield.
Scientific Research Applications
Methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has been shown to possess a range of biological activities that make it an attractive compound for scientific research. One of the most promising applications of methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is in the field of cancer research. Studies have shown that methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has anti-tumor activity and can induce apoptosis in cancer cells. methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
methyl 4-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-13-4-9-18-17(10-13)15(12-25-18)11-19(22)21-16-7-5-14(6-8-16)20(23)24-2/h4-10,12H,3,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOACMTWANZUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4981291.png)
![N-(4-chlorophenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4981293.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4981297.png)
![4-(2-(acetylamino)-3-{[4-(acetylamino)phenyl]amino}-3-oxo-1-propen-1-yl)-2-methoxyphenyl acetate](/img/structure/B4981299.png)


![5-imino-6-[(5-nitro-2-furyl)methylene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4981339.png)

![N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B4981350.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4981356.png)
![5-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B4981371.png)
![2-(1,3-benzodioxol-5-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B4981379.png)
![1,4-phenylene bis[2-(3-ethynylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4981380.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4981385.png)